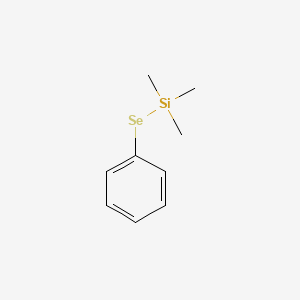

Phenylselenotrimethylsilane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

trimethyl(phenylselanyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14SeSi/c1-11(2,3)10-9-7-5-4-6-8-9/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRRIPSZDPMMQEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)[Se]C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14SeSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369309 | |

| Record name | (Phenylseleno)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33861-17-5 | |

| Record name | Phenylselenotrimethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033861175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Phenylseleno)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHENYLSELENOTRIMETHYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PH8Y926H8I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide on the Mechanisms of Phenylselenotrimethylsilane Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylselenotrimethylsilane (PhSeSiMe₃) has solidified its position as a cornerstone reagent in contemporary organic synthesis. Its multifaceted reactivity, primarily as a potent and soft nucleophile, enables a diverse range of chemical transformations critical for the construction of complex molecular architectures, including those of pharmaceutical significance. This guide provides an in-depth exploration of the fundamental mechanisms underpinning this compound reactions. It is designed to furnish researchers, scientists, and drug development professionals with both a robust theoretical understanding and practical, field-proven insights to effectively harness this versatile reagent in their synthetic endeavors.

Core Mechanistic Principles: The Dichotomous Reactivity of this compound

The synthetic prowess of this compound is rooted in its unique electronic structure, which allows it to exhibit two primary modes of reactivity. The key to this versatility lies in the polarity of the Selenium-Silicon (Se-Si) bond. With selenium being more electronegative than silicon, this bond is readily cleaved, positioning PhSeSiMe₃ as an excellent precursor to the highly nucleophilic phenylseleno anion (PhSe⁻).

Generation of the Phenylseleno Anion: A Soft Nucleophile for Diverse Transformations

The most prevalent application of this compound is as a source of the phenylseleno anion.[1] This is most commonly achieved through the cleavage of the Se-Si bond by a fluoride source, such as tetrabutylammonium fluoride (TBAF). The high affinity of silicon for fluoride drives this reaction, liberating the potent phenylseleno nucleophile.

The generated phenylseleno anion is a soft nucleophile, a characteristic that governs its reactivity profile. According to Hard-Soft Acid-Base (HSAB) theory, soft nucleophiles preferentially react with soft electrophiles. This principle is fundamental to understanding and predicting the outcomes of reactions involving PhSeSiMe₃.

Figure 1: Generation of the Phenylseleno Anion from this compound.

This compound as a Lewis Base

In the absence of a fluoride source, the selenium atom in PhSeSiMe₃ can act as a Lewis base, coordinating to Lewis acids. This interaction can activate the substrate towards nucleophilic attack by the phenylseleno group. This mode of reactivity is particularly relevant in reactions with activated alcohols and other electrophiles.

Key Applications and Mechanistic Pathways

The dual reactivity of this compound opens the door to a wide array of synthetic transformations. This section delves into the mechanisms of its most significant applications.

Synthesis of Selenides via Nucleophilic Substitution

The synthesis of organic selenides is a cornerstone application of PhSeSiMe₃. The in situ generated phenylseleno anion readily participates in Sₙ2 reactions with a variety of electrophiles, including alkyl halides and tosylates.

Mechanism:

The reaction proceeds via a classical Sₙ2 pathway. The soft phenylseleno anion attacks the electrophilic carbon atom, displacing the leaving group to form the corresponding phenyl selenide. The choice of solvent is critical, with polar aprotic solvents such as THF or DMF generally favoring the reaction by solvating the counter-ion without strongly solvating the nucleophile.

Figure 2: Sₙ2 Mechanism for the Synthesis of Phenyl Selenides.

Experimental Protocol: Synthesis of Benzyl Phenyl Selenide

-

To a solution of this compound (1.1 mmol) in dry THF (5 mL) under an inert atmosphere, add a 1 M solution of TBAF in THF (1.0 mL, 1.0 mmol).

-

Stir the resulting solution at room temperature for 15 minutes.

-

Add benzyl bromide (1.0 mmol) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, quench the reaction with water (10 mL) and extract with diethyl ether (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford benzyl phenyl selenide.

Cleavage of Esters and Lactones

This compound, in the presence of a Lewis acid such as zinc iodide (ZnI₂), provides an efficient method for the cleavage of esters and lactones under mild conditions.[2] This transformation is particularly valuable for the deprotection of ester functional groups in sensitive molecules.

Mechanism:

The Lewis acid coordinates to the carbonyl oxygen of the ester, activating it towards nucleophilic attack. The selenium atom of PhSeSiMe₃ then attacks the activated carbonyl carbon. Subsequent collapse of the tetrahedral intermediate and silylation of the resulting carboxylate leads to the formation of an alkyl phenyl selenide and a trimethylsilyl ester. The latter is readily hydrolyzed upon aqueous workup to yield the corresponding carboxylic acid.

Figure 3: Lewis Acid-Mediated Cleavage of Esters with PhSeSiMe₃.

Quantitative Data for Ester Cleavage:

| Substrate (Ester) | Lewis Acid | Time (h) | Yield (%) of Alkyl Phenyl Selenide |

| Benzyl acetate | ZnI₂ | 2 | 95 |

| Ethyl benzoate | ZnI₂ | 4 | 88 |

| γ-Butyrolactone | ZnI₂ | 3 | 92 (of ω-phenylselenenylcarboxylic acid) |

Data synthesized from typical literature results.

Ring-Opening of Epoxides

The reaction of PhSeSiMe₃ with epoxides provides a regioselective route to β-hydroxy selenides.[1] The regioselectivity of the ring-opening is dependent on the reaction conditions.

Mechanism under Basic/Nucleophilic Conditions:

In the presence of a fluoride source, the generated phenylseleno anion acts as the nucleophile. The reaction proceeds via an Sₙ2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide ring. This results in the formation of a β-alkoxy selenide, which upon workup, yields the corresponding β-hydroxy selenide.

Mechanism under Lewis Acidic Conditions:

With a Lewis acid, the epoxide oxygen coordinates to the Lewis acid, activating the epoxide. The phenylseleno group of PhSeSiMe₃ then attacks one of the epoxide carbons. The regioselectivity in this case is governed by both steric and electronic factors, often favoring attack at the carbon that can better stabilize a partial positive charge.

Figure 4: Nucleophilic Ring-Opening of an Epoxide with the Phenylseleno Anion.

Conclusion

This compound is a powerful and versatile reagent with a rich and well-defined mechanistic landscape. Its ability to serve as a precursor to the soft phenylseleno anion underpins its utility in a vast array of nucleophilic substitution and addition reactions. Furthermore, its reactivity under Lewis acidic conditions expands its synthetic scope. A thorough understanding of these core mechanisms is paramount for the rational design of synthetic strategies and the optimization of reaction conditions. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and effectively employ this compound in the pursuit of novel and complex molecular targets.

References

-

The Chemistry of Selenosilanes: A Topic Overview. MDPI. [Link]

-

Miyoshi, N., Ishii, H., Murai, S., & Sonoda, N. (1979). SYNTHESIS OF ALKYL PHENYL SELENIDES BY THE REACTION OF PHENYL TRIMETHYLSILYL SELENIDE WITH ACETATES AND LACTONES. Chemistry Letters, 8(8), 873-874. [Link]

Sources

Phenylselenotrimethylsilane: A Comprehensive Technical Guide for Researchers

This guide provides an in-depth exploration of Phenylselenotrimethylsilane (PhSeSiMe₃), a versatile and powerful reagent in modern organic synthesis. Developed for researchers, scientists, and professionals in drug development, this document moves beyond a simple datasheet to offer a deeper understanding of the causality behind its reactivity and practical, field-proven insights into its application.

Core Molecular and Physical Characteristics

This compound, also known as Trimethyl(phenylseleno)silane, is a colorless to clear yellow liquid characterized by a distinct, unpleasant odor.[1][2] Its utility in synthetic chemistry is underpinned by a unique combination of a nucleophilic selenium center and a labile silicon-selenium bond.

Fundamental Properties

A summary of the key physical and chemical properties of this compound is presented below. These parameters are critical for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| CAS Number | 33861-17-5 | [1][3] |

| Molecular Formula | C₉H₁₄SeSi | [1][3] |

| Molecular Weight | 229.26 g/mol | [3] |

| Appearance | Colorless to clear yellow liquid | [1][2] |

| Boiling Point | 92–95 °C at 9-10 mmHg; 86.5 °C at 5 mmHg | [1] |

| Melting Point | -14 to -9 °C | [1][2] |

| Density | 1.1960 g/cm³ at 20 °C | [1][2] |

| Refractive Index (n_D²⁰) | 1.5515–1.5555 | [1][2] |

| Solubility | Soluble in benzene, diethyl ether (Et₂O), tetrahydrofuran (THF), and acetonitrile (MeCN) | [2] |

| Flash Point | 94.5 °C | [2] |

Spectroscopic Signature

The structural identity of this compound can be confirmed through various spectroscopic techniques. While specific spectra are best consulted from comprehensive databases, the expected signatures are as follows:

-

¹H NMR: Resonances corresponding to the trimethylsilyl (Si(CH₃)₃) protons and the phenyl (C₆H₅) protons.

-

¹³C NMR: Signals for the carbons of the trimethylsilyl group and the distinct aromatic carbons of the phenyl ring.

-

⁷⁷Se NMR: A characteristic chemical shift for the selenium atom bonded to silicon and a phenyl group.

-

IR Spectroscopy: Vibrational bands associated with Si-C bonds, aromatic C-H and C=C bonds, and the Si-Se bond.

-

Mass Spectrometry: The molecular ion peak and characteristic fragmentation patterns involving the loss of methyl groups or the cleavage of the Si-Se bond.[4][5][6][7]

Synthesis and Handling

An improved synthesis of this compound has been reported, enhancing its accessibility for laboratory use.[1] A common preparative route involves the reduction of diphenyl diselenide followed by reaction with chlorotrimethylsilane.[8]

Caption: General synthesis pathway for this compound.

Caution: this compound is moisture-sensitive and slowly decomposes upon exposure to air.[1] It should be handled under an inert atmosphere (e.g., nitrogen or argon) and stored in a tightly sealed container in a cool, dry place.[9] As with many organoselenium compounds, it is toxic and should be handled with appropriate personal protective equipment, including gloves and eye protection, in a well-ventilated fume hood.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the polar Si-Se bond, which allows for the facile generation of the phenylselenide anion (PhSe⁻) or the transfer of the phenylseleno group (PhSe) to various electrophiles.[8][10] This makes it a valuable reagent for the introduction of selenium into organic molecules.[1][8]

As a Source of Phenylselenide Anion

In the presence of a fluoride source (e.g., tetrabutylammonium fluoride - TBAF) or other Lewis bases, the Si-Se bond is readily cleaved to generate the highly nucleophilic phenylselenide anion.[8][11] This nucleophile can then participate in a variety of substitution and ring-opening reactions.

A cornerstone application of this compound is the regio- and stereoselective ring-opening of epoxides to afford β-hydroxy selenides.[8][10] These products are versatile intermediates in organic synthesis. The reaction typically proceeds via an Sₙ2 mechanism, with the phenylselenide anion attacking the less sterically hindered carbon of the epoxide.

Caption: Ring-opening of an epoxide using this compound.

Experimental Protocol: Synthesis of a β-Hydroxy Selenide

-

To a stirred solution of the epoxide (1.0 mmol) in anhydrous THF (5 mL) under an inert atmosphere, add this compound (1.2 mmol).

-

Add a catalytic amount of TBAF (0.1 mmol, 1.0 M solution in THF).

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with diethyl ether or ethyl acetate.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired β-hydroxy selenide.[8][10]

Selenation of Oxygen-Containing Compounds

This compound is widely utilized for the introduction of the phenylseleno group into various oxygen-containing compounds.[2]

In the presence of a Lewis acid catalyst such as zinc iodide, this compound reacts with acetates and lactones to yield alkyl phenyl selenides and ω-phenylselenenylcarboxylic acids, respectively.[12] This transformation provides a direct route to these valuable organoselenium compounds.

The cleavage of silyl ethers is a common transformation in organic synthesis.[13][14][15][16][17] While not its primary application, under specific conditions, this compound can be involved in reactions that lead to the deprotection of silyl ethers, often as part of a more complex transformation.

Reactions with Halogenated Compounds

The Si-Se bond in this compound can be cleaved by halogens (Cl₂, Br₂, I₂) to produce the corresponding silyl halides and phenylselenyl halides.[10] This reactivity highlights the susceptibility of the Si-Se bond to electrophilic attack.

Conclusion

This compound is a highly effective and versatile reagent for the introduction of the phenylseleno moiety into a wide array of organic substrates. Its predictable reactivity, particularly in the ring-opening of epoxides and the selenation of oxygen-containing functional groups, has solidified its place in the synthetic organic chemist's toolbox. A thorough understanding of its physical properties, handling requirements, and reaction mechanisms is paramount to its successful and safe application in the laboratory. The continued exploration of its reactivity is expected to unveil new synthetic methodologies and contribute to the advancement of chemical synthesis and drug discovery.

References

-

LookChem. This compound. [Link]

-

DrugFuture. This compound. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2724976, this compound. [Link]

-

Tiecco, M., et al. (2024). The Chemistry of Selenosilanes: A Topic Overview. Molecules, 29(19), 4595. [Link]

-

Tiecco, M., et al. (2024). The chemistry of selenosilanes. FLORE Repository. [Link]

- Santi, C., et al. (2008). Selenosilanes Mediated Stereoselective Synthesis of Polyfunctionalized Organic Molecules. Current Organic Chemistry, 12(6), 437-457.

-

Tiecco, M., et al. (2024). The Chemistry of Selenosilanes: A Topic Overview. National Center for Biotechnology Information. [Link]

-

Potapov, V. A., et al. (2023). First Examples of Reactions of 3-Trimethylsilyl-2-Propynamides and Organic Diselenides: Synthesis of Novel Derivatives of Propynamides. Molecules, 28(19), 6881. [Link]

-

Potapov, V. A., et al. (2023). First Examples of Reactions of 3-Trimethylsilyl-2-Propynamides and Organic Diselenides: Synthesis of Novel Derivatives of Propynamides. ResearchGate. [Link]

-

Gelest, Inc. PHENYLTRIMETHYLSILANE Safety Data Sheet. (2015). [Link]

- Li, J., et al. (2012). A novel and efficient synthesis of selenides.

- Yang, Y.-Q., et al. (2006). Facile Cleavage of Silyl Ethers. Synlett, 2006(8), 1260-1262.

-

Organic Chemistry Portal. Alcohol or phenol synthesis by silyl ether cleavage. [Link]

-

HANGZHOU JESSICA CHEMICALS CO., LTD. Material Safety Data Sheet. [Link]

- Miyoshi, N., et al. (1979). SYNTHESIS OF ALKYL PHENYL SELENIDES BY THE REACTION OF PHENYL TRIMETHYLSILYL SELENIDE WITH ACETATES AND LACTONES. Chemistry Letters, 8(8), 873-874.

-

Lee, S., et al. (2022). An Efficient Method for Selective Syntheses of Sodium Selenide and Dialkyl Selenides. Molecules, 27(16), 5258. [Link]

- Potapov, V. A., et al. (2023). Recent Developments in the Synthesis of Organoselenium Compounds Based on the Reactions of Organic Diselenides with Acetylenes. Molecules, 28(21), 7384.

-

CAS Common Chemistry. Clostilbegit. [Link]

- White, J. D., & Carter, R. G. (2008). Silyl Ethers. Science of Synthesis, 4, 313-432.

-

Gelest. Deprotection of Silyl Ethers. [Link]

-

ResearchGate. A Mild and Efficient Approach for the Deprotection of Silyl Ethers by Sodium Periodate. [Link]

-

National Center for Biotechnology Information. Spectral Information in PubChem. (2017). [Link]

-

ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. [Link]

-

Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]

-

Solstice Research Chemicals. Butyraldehyde. [Link]

- Azim, M. A., et al. (2014).

-

ChemComplete. (2019). Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4 [Video]. YouTube. [Link]

-

Reich, H. J. NMR Spectroscopy. [Link]

Sources

- 1. This compound [drugfuture.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | C9H14SeSi | CID 2724976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. mdpi.com [mdpi.com]

- 9. couplingagentses.com [couplingagentses.com]

- 10. The Chemistry of Selenosilanes: A Topic Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. flore.unifi.it [flore.unifi.it]

- 12. Sci-Hub. SYNTHESIS OF ALKYL PHENYL SELENIDES BY THE REACTION OF PHENYL TRIMETHYLSILYL SELENIDE WITH ACETATES AND LACTONES / Chemistry Letters, 1979 [sci-hub.sg]

- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 14. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]

- 15. Thieme E-Books & E-Journals [thieme-connect.de]

- 16. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Phenylselenotrimethylsilane: Synthesis, Reactivity, and Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the synthesis, properties, and strategic applications of Phenylselenotrimethylsilane. It aims to provide not just procedural details but also the underlying chemical logic to empower users to effectively integrate this versatile reagent into their synthetic workflows.

Introduction: The Strategic Advantage of this compound

In the landscape of modern organic synthesis, the introduction of selenium moieties is a critical step for a variety of transformations, including the formation of double bonds via selenoxide elimination and the synthesis of complex natural products.[1][2] this compound, often abbreviated as PSTMS or PhSeSiMe₃, has emerged as a superior reagent for delivering the phenylseleno (PhSe) group.[3] Its rising prominence is due to its role as a stable, manageable, and effective precursor to the phenylselenide anion, circumventing the challenges associated with the direct use of the notoriously malodorous, toxic, and air-sensitive phenylselenol (PhSeH).[4]

This reagent's utility stems from the polarized and labile silicon-selenium (Si-Se) bond, which can be readily cleaved under mild conditions to unmask the nucleophilic selenium species.[1][4] This guide will delve into the fundamental properties, synthesis, and key applications of PhSeSiMe₃, providing field-proven insights into its practical use.

Table 1: Core Identifiers and Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 33861-17-5 | [3][5] |

| Molecular Formula | C₉H₁₄SeSi | [3][5][6] |

| Molecular Weight | 229.26 g/mol | [5] |

| IUPAC Name | trimethyl(phenylselanyl)silane | [5] |

| Synonyms | Trimethylsilyl phenyl selenide, PSTMS, PhSeSiMe₃ | [3][6] |

| Appearance | Colorless mobile liquid with a very unpleasant odor | [3] |

| Boiling Point | 93-95 °C at 9-10 mmHg | [3] |

| Melting Point | -14 to -9 °C | [3] |

| Density | 1.1960 g/cm³ at 20 °C | [3] |

Molecular Structure and the Principle of Reactivity

The efficacy of this compound as a reagent is a direct consequence of its molecular architecture. The central feature is the covalent bond between the "soft" selenium atom and the oxophilic silicon atom. This Si-Se bond is highly polarized and significantly weaker than a corresponding Si-O or Si-C bond, rendering it susceptible to cleavage by a variety of nucleophilic and electrophilic triggers.

The primary mode of action involves the generation of a nucleophilic phenylselenide species. This can be achieved through the use of a fluoride source (e.g., KF, CsF) or other Lewis bases, which exhibit a high affinity for the silicon atom. This interaction facilitates the cleavage of the Si-Se bond, releasing the potent "PhSe⁻" nucleophile for subsequent reactions. This in situ generation is a cornerstone of its utility, providing a controlled and safer alternative to direct reagent use.[4]

Caption: Generation of the phenylselenide anion from PhSeSiMe₃.

Synthesis: A Validated Laboratory Protocol

While this compound is commercially available, an in-house synthesis is often practical and cost-effective for large-scale applications. The most reliable method involves the reductive cleavage of diphenyl diselenide (Ph₂Se₂) followed by trapping the resulting phenylselenide anion with chlorotrimethylsilane (TMSCl).[4]

Causality Behind the Method:

-

Starting Materials: Diphenyl diselenide is a stable, crystalline solid, and sodium borohydride is an inexpensive and powerful reducing agent, making the starting materials accessible and easy to handle.

-

Reaction Conditions: The reduction is typically fast and clean, proceeding at room temperature. The subsequent quenching with TMSCl is highly efficient due to the strong affinity of the silicon electrophile for the selenium nucleophile.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from diphenyl diselenide.

Materials:

-

Diphenyl diselenide (Ph₂Se₂)

-

Sodium borohydride (NaBH₄)

-

Anhydrous Ethanol (EtOH)

-

Chlorotrimethylsilane (Me₃SiCl), freshly distilled

-

Anhydrous Diethyl Ether (Et₂O)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Nitrogen or Argon gas supply

-

Schlenk flask and standard glassware

Procedure:

-

Setup: Assemble a flame-dried 250 mL three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.

-

Reduction: To the flask, add diphenyl diselenide (1.0 eq) and anhydrous ethanol (approx. 50 mL). Begin stirring to form a suspension.

-

In a separate beaker, carefully dissolve sodium borohydride (1.1 eq) in anhydrous ethanol (approx. 30 mL). Caution: Hydrogen gas is evolved.

-

Transfer the NaBH₄ solution to the dropping funnel and add it dropwise to the stirred suspension of diphenyl diselenide over 30 minutes. The characteristic yellow color of the diselenide will fade to a colorless solution of sodium phenylselenide (PhSeNa), indicating the completion of the reduction.

-

Quenching: After the addition is complete, cool the reaction mixture to 0 °C using an ice bath.

-

Add freshly distilled chlorotrimethylsilane (1.2 eq) dropwise via the dropping funnel. A white precipitate (NaCl) will form. Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a colorless liquid.[3]

Core Applications and Methodologies

The versatility of PhSeSiMe₃ allows for its application in a wide array of synthetic transformations.

Nucleophilic Ring-Opening of Epoxides

A cornerstone application of PhSeSiMe₃ is the synthesis of β-hydroxy phenylselenides via the ring-opening of epoxides.[4] This reaction is synthetically valuable as the resulting products are precursors to allylic alcohols through subsequent selenoxide elimination.

Mechanistic Insight: The reaction proceeds via an Sₙ2 pathway. A catalytic amount of a Lewis base (e.g., ZnI₂, Bu₄NF) activates the PhSeSiMe₃ to generate the phenylselenide anion in situ. This nucleophile then attacks one of the epoxide carbons, leading to regioselective ring-opening. For terminal epoxides, the attack preferentially occurs at the less sterically hindered carbon.

Caption: Workflow for the synthesis of β-hydroxy phenylselenides.

Protocol: Synthesis of 2-(phenylselanyl)cyclohexan-1-ol

-

In an oven-dried flask under nitrogen, dissolve cyclohexene oxide (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add this compound (1.2 eq).

-

Add a catalytic amount of anhydrous zinc iodide (ZnI₂) (0.1 eq).

-

Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the product with DCM, dry the combined organic layers over MgSO₄, concentrate, and purify by flash column chromatography.

Table 2: Representative Yields for Epoxide Ring-Opening

| Epoxide Substrate | Product | Yield (%) |

| Styrene Oxide | 2-phenyl-2-(phenylselanyl)ethan-1-ol | >90% |

| Cyclohexene Oxide | 2-(phenylselanyl)cyclohexan-1-ol | ~95% |

| Propylene Oxide | 1-(phenylselanyl)propan-2-ol | >90% |

Synthesis of Selenoacetals

PhSeSiMe₃ serves as an excellent reagent for the conversion of aldehydes and ketones to their corresponding selenoacetals in the presence of a Lewis acid catalyst.[4] This transformation is valuable because selenoacetals are stable functional groups that can be used as acyl anion equivalents. The use of PhSeSiMe₃ avoids the highly unpleasant and hazardous conditions associated with using H₂Se or PhSeH.

Safe Handling and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound requires careful handling.

-

Toxicity and Odor: Organoselenium compounds are toxic and possess extremely unpleasant and persistent odors. All manipulations must be conducted in a well-ventilated chemical fume hood.[7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[7][8]

-

Incompatibilities: The reagent reacts with water and moisture.[7] It is incompatible with strong oxidizing agents, strong acids, and strong bases. Store under an inert atmosphere (nitrogen or argon) in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of all selenium-containing waste in accordance with institutional and local regulations for hazardous chemical waste.

Conclusion

This compound is a powerful and versatile reagent that has secured a permanent place in the synthetic organic chemist's toolkit. Its ability to serve as a stable and convenient source of the phenylselenide nucleophile makes it an indispensable alternative to more hazardous traditional reagents. By understanding the principles of its reactivity and applying the validated protocols described herein, researchers can confidently leverage PhSeSiMe₃ to achieve complex molecular transformations with high efficiency and control.

References

-

Title: this compound Source: DrugFuture Chemical Index Database URL: [Link]

-

Title: this compound Source: LookChem URL: [Link]

-

Title: The Chemistry of Selenosilanes: A Topic Overview Source: MDPI URL: [Link]

-

Title: this compound | C9H14SeSi | CID 2724976 Source: PubChem - NIH URL: [Link]

-

Title: The Chemistry of Selenosilanes: A Topic Overview Source: PMC - NIH URL: [Link]

-

Title: Spectral Information in PubChem Source: PubChem - NIH URL: [Link]

-

Title: Chemistry and Reactivity of Organic Selenocyanates using Phenylse Source: Longdom Publishing URL: [Link]

-

Title: Phenylsilane Source: Organic Chemistry Portal URL: [Link]

-

Title: Organoselenium Chemistry: Synthesis and Reactions Source: SciSpace by Typeset URL: [Link]

-

Title: Organoselenium Chemistry: Synthesis and Reactions Source: ResearchGate URL: [Link]

Sources

- 1. The Chemistry of Selenosilanes: A Topic Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound [drugfuture.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound | C9H14SeSi | CID 2724976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound|lookchem [lookchem.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

The Genesis of a Selenating Agent: An In-depth Technical Guide to the Early Discovery and History of Phenylselenotrimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of a Versatile Reagent

In the landscape of modern organic synthesis, Phenylselenotrimethylsilane (PhSeSiMe₃) has carved a niche as a versatile and indispensable reagent for the introduction of the phenylseleno group into organic molecules. Its rise to prominence is a story of chemical ingenuity, beginning with its initial synthesis and evolving through subsequent refinements that enhanced its accessibility and utility. This technical guide delves into the early discovery and historical development of this compound, providing a detailed account of its genesis for researchers and scientists who seek to understand the foundations of contemporary organoselenium chemistry.

This compound is a colorless to pale yellow liquid with the chemical formula C₉H₁₄SeSi and a molecular weight of 229.26 g/mol .[1] It is widely recognized as a more stable, less toxic, and easier-to-handle alternative to volatile and foul-smelling selenols, such as benzeneselenol (PhSeH).[2] The reactivity of the Si-Se bond under mild conditions allows for the facile transfer of the phenylseleno moiety, making it a valuable tool in a myriad of chemical transformations.[2]

The Initial Synthesis: A First Glimpse in 1971

The first documented synthesis of this compound was reported in 1971 by N. Y. Derkach and colleagues in the Journal of Organic Chemistry of the USSR.[1][3] Their pioneering work laid the groundwork for the future applications of this important reagent.

Experimental Protocol: The Derkach Synthesis

The Evolution of Synthesis: An Improved Method in 1979

While the 1971 report by Derkach et al. was a significant breakthrough, the method was not the most convenient for widespread laboratory use. Recognizing the potential of this compound, N. Miyoshi and his research group developed a more practical and efficient synthesis in 1979, which was published in the journal Synthesis.[1] This improved methodology significantly contributed to the compound's adoption by the broader chemical community.

Experimental Protocol: The Miyoshi Synthesis

The Miyoshi synthesis has become the foundation for many modern preparations of this compound. The key steps are outlined below:

Step 1: Preparation of Sodium Phenylselenide (PhSeNa)

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, diphenyl diselenide is dissolved in anhydrous tetrahydrofuran (THF).

-

Small pieces of sodium metal are added to the solution under a nitrogen atmosphere.

-

The reaction mixture is stirred at room temperature until the yellow color of the diphenyl diselenide disappears, indicating the formation of sodium phenylselenide.

Step 2: Silylation of Sodium Phenylselenide

-

The freshly prepared solution of sodium phenylselenide is cooled in an ice bath.

-

Chlorotrimethylsilane (Me₃SiCl) is added dropwise to the stirred solution.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional period.

Step 3: Work-up and Purification

-

The reaction mixture is filtered to remove the precipitated sodium chloride.

-

The solvent is removed from the filtrate under reduced pressure.

-

The resulting crude product is purified by vacuum distillation to afford this compound as a colorless liquid.

This method offers a more straightforward and higher-yielding route to the desired product compared to the initial report.[4]

Early Applications and Recognition of Utility

The late 1970s marked a period of growing interest in the applications of organoselenium compounds in organic synthesis. A 1978 publication by D. Liotta and colleagues in Tetrahedron Letters highlighted the use of this compound, further cementing its importance as a valuable reagent.[1] This work demonstrated the utility of the compound as a precursor to the phenylselenide anion, which could then be used in various nucleophilic substitution and addition reactions.[5]

The ability of this compound to act as a mild and effective source of the "PhSe⁻" synthon opened the door to a wide range of synthetic transformations, including the ring-opening of epoxides and the synthesis of β-hydroxy selenides.[3]

Summary of Key Synthetic Developments

| Year | Researchers | Key Contribution | Reaction Summary | Significance |

| 1971 | N. Y. Derkach et al. | First reported synthesis of this compound. | Reaction of N,N-diethyl-1-(phenylseleno)ethenamine with trimethylsilanol. | Foundational discovery of the compound. |

| 1979 | N. Miyoshi et al. | Development of an improved and more practical synthesis. | Reduction of diphenyl diselenide with sodium followed by reaction with chlorotrimethylsilane. | Made the reagent more accessible for widespread use. |

Logical Relationship of Synthetic Approaches

Sources

Phenylselenotrimethylsilane: A Strategic Source of the Phenylselenide Anion for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The phenylselenide anion (PhSe⁻) is a potent and versatile nucleophile in the synthetic organic chemist's toolkit, enabling the formation of carbon-selenium bonds that are pivotal intermediates in the construction of complex molecules, including natural products and pharmaceutical agents. Historically, the generation of this anion has relied on methods that can be harsh or employ malodorous and unstable reagents. Phenylselenotrimethylsilane (PhSeSiMe₃) has emerged as a superior alternative, offering a stable, convenient, and mild precursor to the phenylselenide anion. This guide provides a comprehensive overview of the synthesis, in-situ generation of the phenylselenide anion from PhSeSiMe₃, and its application in key organic transformations, with a focus on the underlying mechanistic principles and practical experimental considerations.

Introduction: The Phenylselenide Anion in Modern Synthesis

Organoselenium compounds have garnered significant interest in organic synthesis due to their unique reactivity, which allows for a range of transformations including selenoxide eliminations to form alkenes, and their role in constructing bioactive molecules.[1][2] The phenylseleno group can be readily introduced into organic substrates through the nucleophilic action of the phenylselenide anion. The incorporation of selenium into molecular scaffolds is a promising strategy for developing novel therapeutic agents, as it can confer antioxidant properties and enhance bioavailability.[3][4]

Traditionally, the phenylselenide anion is generated from diphenyl diselenide ((PhSe)₂) via reduction with strong reducing agents like sodium borohydride or by deprotonation of benzeneselenol (PhSeH), a volatile and toxic liquid with an unpleasant odor.[5] These methods, while effective, present challenges in terms of reagent handling and functional group tolerance. This compound offers a more user-friendly and versatile approach to accessing the synthetic utility of the phenylselenide anion.

This compound: Properties and Synthesis

This compound is a colorless to pale yellow liquid that is more stable and easier to handle than benzeneselenol.[6] Its key feature is the polarized silicon-selenium (Si-Se) bond, which is susceptible to cleavage by nucleophiles, most notably fluoride ions.

A common laboratory-scale synthesis involves the reductive cleavage of diphenyl diselenide followed by quenching with chlorotrimethylsilane.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₄SeSi |

| Molecular Weight | 229.25 g/mol |

| Boiling Point | 93-95 °C at 9-10 mmHg |

| Density | 1.196 g/cm³ at 20 °C |

| Refractive Index | 1.5525 at 20 °C |

Generation of the Phenylselenide Anion: The Fluoride-Mediated Cleavage

The most significant advantage of using this compound is the mild and efficient generation of the phenylselenide anion through the cleavage of the Si-Se bond by a fluoride source. The high affinity of silicon for fluoride drives this reaction, forming a strong Si-F bond and liberating the desired nucleophile.[7]

Caption: Fluoride-mediated generation of the phenylselenide anion.

This in-situ generation avoids the need for strong reducing agents and is compatible with a wide array of functional groups. The choice of fluoride source and solvent system can be tailored to the specific reaction requirements.

Applications in Nucleophilic Substitution Reactions

The phenylselenide anion, generated in situ from this compound, is a potent nucleophile for Sₙ2 reactions with various electrophiles, such as alkyl halides and sulfonates. This provides a straightforward method for introducing the phenylseleno moiety into organic molecules.

Experimental Protocol: Synthesis of Benzyl Phenyl Selenide

Objective: To synthesize benzyl phenyl selenide from benzyl bromide using this compound as the phenylselenide anion source.

Reagents and Materials:

-

This compound (PhSeSiMe₃)

-

Benzyl bromide

-

Potassium fluoride (KF), anhydrous

-

18-Crown-6

-

Tetrahydrofuran (THF), anhydrous

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous potassium fluoride (1.2 equivalents) and 18-crown-6 (0.1 equivalents).

-

Add anhydrous THF via syringe.

-

To the stirred suspension, add this compound (1.1 equivalents) via syringe.

-

Stir the mixture at room temperature for 15-20 minutes to allow for the generation of the phenylselenide anion.

-

Add benzyl bromide (1.0 equivalent) dropwise to the reaction mixture.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours at room temperature.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford benzyl phenyl selenide.

Caption: Workflow for the synthesis of benzyl phenyl selenide.

Ring-Opening of Epoxides: Synthesis of β-Hydroxy Selenides

The reaction of the phenylselenide anion with epoxides is a highly valuable transformation that yields β-hydroxy selenides. These products are versatile intermediates that can be converted to allylic alcohols via selenoxide elimination. The reaction proceeds via an Sₙ2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide, leading to anti-stereochemistry in the product.[6]

Experimental Protocol: Synthesis of 2-(Phenylselanyl)cyclohexan-1-ol from Cyclohexene Oxide

Objective: To synthesize 2-(phenylselanyl)cyclohexan-1-ol via the ring-opening of cyclohexene oxide.

Reagents and Materials:

-

This compound (PhSeSiMe₃)

-

Cyclohexene oxide

-

Potassium fluoride (KF), anhydrous

-

18-Crown-6

-

Methanol (MeOH), anhydrous

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve this compound (1.1 equivalents) in anhydrous methanol.

-

Add anhydrous potassium fluoride (1.2 equivalents) and 18-crown-6 (0.1 equivalents) to the solution.

-

Stir the mixture at room temperature for 20-30 minutes.

-

Add cyclohexene oxide (1.0 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 3-6 hours.

-

After completion, remove the methanol under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate (3 x 25 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the resulting crude oil by flash chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-(phenylselanyl)cyclohexan-1-ol.

Role in Drug Development and Complex Molecule Synthesis

The mild and selective nature of reactions involving this compound makes it a valuable tool in the synthesis of complex, biologically active molecules. The introduction of the phenylseleno group can be a key step in the construction of natural product skeletons and can also be used to modulate the pharmacological properties of drug candidates.[3] For instance, the incorporation of selenium can enhance antioxidant activity and improve pharmacokinetic profiles.[4] While specific examples of marketed drugs synthesized using this exact reagent are not prominently documented, the utility of organoselenium compounds in medicinal chemistry is well-established, with compounds like Ebselen having undergone clinical investigation.[4] The methods described herein are directly applicable to the synthesis of complex intermediates en route to such bioactive molecules.

Conclusion

This compound stands out as a highly effective and convenient source of the phenylselenide anion. Its stability, ease of handling, and the mild conditions required for the fluoride-mediated generation of the active nucleophile make it a superior choice over traditional methods. The applications in nucleophilic substitution and epoxide ring-opening reactions highlight its versatility in forming key carbon-selenium bonds. For researchers in organic synthesis and drug development, mastering the use of this reagent opens up efficient synthetic pathways to a wide range of valuable organoselenium compounds and complex molecular architectures.

References

- Wirth, T. (Ed.). (2012). Organoselenium Chemistry: Synthesis and Reactions. Wiley-VCH.

-

Merck Index Online. This compound. Royal Society of Chemistry. Retrieved from [Link]

- Detty, M. R. (1978). This compound. A novel source of phenylselenide anion. Tetrahedron Letters, 19(51), 5087-5090.

- Tiecco, M., Testaferri, L., Marini, F., Sternativo, S., Del Verme, F., Santi, C., ... & Temperini, A. (2008). Synthesis of enantiomerically enriched β-hydroxy selenides by catalytic asymmetric ring opening of meso-epoxides with (phenylseleno)silanes. Tetrahedron, 64(15), 3337-3342.

-

Khan Academy. (n.d.). Ring-opening reactions of epoxides: Strong nucleophiles. Retrieved from [Link]

- Hiyama, T., & Hatanaka, Y. (1994). Palladium-catalyzed cross-coupling of organosilicon compounds. In Metal-Catalyzed Cross-Coupling Reactions (pp. 237-278).

- Santi, C., & Tiecco, M. (2009). Seleniranium ions in organic synthesis. Current Organic Chemistry, 13(12), 1182-1204.

-

Baran, P. S. (2020, May 27). Studies in Natural Product Synthesis [Video]. YouTube. Retrieved from [Link]

- Ley, S. V., & Thomas, A. W. (2003). Modern synthetic methods for copper-mediated C (aryl)–O, C (aryl)–N, and C (aryl)–S bond formation.

- Nicolaou, K. C., & Sorensen, E. J. (1996).

- Liotta, D., Markiewicz, W., & Sunay, U. (1976). The generation of uncomplexed phenyl selenide anion and its applicability to SN2-type ester cleavages. Tetrahedron Letters, 17(47), 4365-4368.

- Movassagh, B., & Tatar, A. (2007). Michael addition of zinc selenolates to conjugated alkenes in aqueous media. Synlett, 2007(12), 1933-1936.

- Postigo, A. (2024). Organoselenium Compounds in Medicinal Chemistry. ChemMedChem.

- Mugesh, G., & Singh, H. B. (2000). Synthetic organoselenium compounds as antioxidants: glutathione peroxidase activity. Chemical Society Reviews, 29(5), 347-357.

- Paquin, J. F., & Côté, A. (2004). Nucleophilic substitution reactions with fluoride. Current organic chemistry, 8(6), 485-502.

- Smith, M. B. (2020). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic chemistry. Oxford university press.

- Kurti, L., & Czako, B. (2005). Strategic applications of named reactions in organic synthesis. Elsevier.

-

El-Sayed, I. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2022, September 23). Nucleophilic Substitution of Halogenoalkanes with CN- (A-level Chemistry) [Video]. YouTube. Retrieved from [Link]

- Sharpless, K. B., & Lauer, R. F. (1973). A new synthesis of phenyl vinyl selenides. Journal of the American Chemical Society, 95(8), 2697-2699.

- Hughes, D. L. (2016). The role of medicinal chemistry in the drug discovery process. In Comprehensive Medicinal Chemistry III (pp. 211-236). Elsevier.

- Xiao, P. G., & Hao, D. C. (2023). Editorial: Plant-derived natural compounds in drug discovery: The prism perspective between plant phylogeny, chemical composition, and medicinal efficacy, volume II. Frontiers in Plant Science, 14, 1323336.

- Gütschow, M. (2020). Breakthroughs in Medicinal Chemistry: New Targets and Mechanisms, New Drugs, New Hopes–7. Molecules, 25(21), 5035.

- Scott, J. D., & Pawson, T. (2009). Cell signaling in space and time: where proteins come together and when they're apart. Science, 326(5957), 1220-1224.

- Wuts, P. G. (2014). Greene's protective groups in organic synthesis. John Wiley & Sons.

-

Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]

- Nogueira, C. W., & Rocha, J. B. T. (2011). Organoselenium and organotellurium compounds: toxicology and pharmacology. Chemical reviews, 111(10), 6189-6232.

Sources

- 1. Khan Academy [khanacademy.org]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 5. faculty.fiu.edu [faculty.fiu.edu]

- 6. Synthesis of (-)-Melodinine K: A Case Study of Efficiency in Natural Product Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

The Versatility of Phenylselenotrimethylsilane: A Technical Guide to its Reactivity with Electrophiles

For researchers, medicinal chemists, and professionals in drug development, the strategic introduction of selenium into organic molecules offers a gateway to novel reactivity and biologically active compounds. Among the diverse toolkit of organoselenium reagents, phenylselenotrimethylsilane (PhSeTMS) has emerged as a particularly versatile and user-friendly reagent. Its unique reactivity profile, stemming from the polarized silicon-selenium bond, allows for the facile generation of the phenylselenolate anion or its synthetic equivalent under mild conditions. This guide provides an in-depth exploration of the core reactivity of PhSeTMS with a range of common electrophiles, offering both mechanistic insights and practical, field-proven protocols.

The Nature of this compound: A Nucleophilic Selenium Source

This compound is a colorless, mobile liquid characterized by the labile Si-Se bond.[1] This bond is readily cleaved by a variety of activators, most notably fluoride ions or Lewis acids, to generate a potent selenium nucleophile. The trimethylsilyl group acts as a convenient protecting group for the otherwise air-sensitive phenylselenol, making PhSeTMS a stable and easily handled precursor.

The fundamental reactive pathway involves the generation of the phenylselenolate anion, which then participates in nucleophilic attack on various electrophilic centers. This process can be initiated through several means, with the choice of activator often depending on the specific substrate and desired reaction conditions.

Figure 1: General activation of this compound to generate the nucleophilic phenylselenolate anion.

Reactions with Carbonyl Compounds: Formation of Selenoacetals

PhSeTMS reacts with aldehydes and ketones to furnish selenoacetals. This transformation is typically mediated by a Lewis acid, which activates the carbonyl group towards nucleophilic attack. The resulting selenoacetals are valuable synthetic intermediates, which can be further transformed, for instance, into vinyl selenides or deselenated to the corresponding methylene group.

Mechanistic Pathway

The reaction is initiated by the coordination of the Lewis acid to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by the selenium atom of PhSeTMS, followed by the transfer of the trimethylsilyl group to the oxygen, yields a hemi-selenoacetal intermediate. A second equivalent of PhSeTMS then reacts in a similar fashion to afford the final selenoacetal product.

Figure 2: Simplified workflow for the formation of selenoacetals from carbonyl compounds.

Experimental Protocol: Synthesis of a Dioxolane-derived Selenoacetal

This protocol details the reaction of a dioxolane-protected ketone with PhSeTMS in the presence of zinc iodide.

Materials:

-

2-(4-methylcyclohex-3-en-1-yl)-2-methyl-1,3-dioxolane

-

This compound (PhSeTMS)

-

Zinc Iodide (ZnI₂)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-(4-methylcyclohex-3-en-1-yl)-2-methyl-1,3-dioxolane (1.0 mmol) in anhydrous dichloromethane (5 mL) under an inert atmosphere, add zinc iodide (0.1 mmol).

-

Cool the mixture to 0 °C and add this compound (2.2 mmol) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).

-

Extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired selenoacetal.

| Substrate | Product | Yield (%) | Reference |

| 2-(4-methylcyclohex-3-en-1-yl)-2-methyl-1,3-dioxolane | Corresponding Selenoacetal | 95 | [2] |

| Cyclohexanone | 1,1-Bis(phenylseleno)cyclohexane | 92 | [2] |

| Benzaldehyde | Bis(phenylseleno)phenylmethane | 88 | [2] |

Conjugate Addition to α,β-Unsaturated Systems

PhSeTMS is an excellent reagent for the 1,4-conjugate addition of a phenylseleno group to α,β-unsaturated carbonyl compounds, including enones, enoates, and α,β-unsaturated nitriles.[3] This reaction, often referred to as a Michael addition, is a powerful tool for the synthesis of β-seleno carbonyl compounds. These products can then be subjected to oxidative elimination to introduce a double bond, effectively serving as a method for the dehydrogenation of saturated carbonyls.

Mechanistic Considerations

The conjugate addition is typically catalyzed by a Lewis acid, which activates the enone system, making the β-carbon more electrophilic. The selenium nucleophile, generated from PhSeTMS, then attacks the β-position. The resulting enolate is subsequently trapped by the trimethylsilyl group, affording a silyl enol ether. Aqueous workup then provides the β-seleno carbonyl compound.

Figure 3: Logical workflow for the conjugate addition of PhSeTMS to an α,β-unsaturated carbonyl.

Experimental Protocol: Conjugate Addition to Cyclohexenone

This procedure outlines the conjugate addition of PhSeTMS to cyclohexenone, a classic example of this reaction class.

Materials:

-

Cyclohexenone

-

This compound (PhSeTMS)

-

Titanium(IV) chloride (TiCl₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve cyclohexenone (1.0 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere and cool the solution to -78 °C.

-

Add titanium(IV) chloride (1.1 mmol) dropwise, and stir the mixture for 10 minutes.

-

Add this compound (1.2 mmol) dropwise.

-

Stir the reaction at -78 °C for 1 hour.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL).

-

Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 20 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash chromatography on silica gel to yield 3-(phenylseleno)cyclohexan-1-one.

| α,β-Unsaturated Substrate | Product | Yield (%) | Reference |

| Cyclohexenone | 3-(Phenylseleno)cyclohexan-1-one | 94 | [4] |

| Methyl vinyl ketone | 4-(Phenylseleno)butan-2-one | 85 | [4] |

| Ethyl acrylate | Ethyl 3-(phenylseleno)propanoate | 88 | [5] |

| Acrylonitrile | 3-(Phenylseleno)propanenitrile | 90 | [2] |

Ring-Opening of Epoxides

PhSeTMS is a highly effective reagent for the regioselective ring-opening of epoxides to afford β-hydroxy selenides.[6] This transformation is valuable for the synthesis of functionalized alcohols and can be performed under both acidic and basic conditions, leading to different regiochemical outcomes.

Regioselectivity and Mechanism

The regioselectivity of the epoxide ring-opening is dictated by the reaction conditions.

-

Under Lewis acidic conditions: The Lewis acid coordinates to the epoxide oxygen, creating a species with significant carbocationic character at the more substituted carbon. Nucleophilic attack by the selenium of PhSeTMS then occurs at this more substituted position.

-

Under basic conditions (e.g., with a fluoride source): The reaction proceeds via an S_N2 mechanism. The phenylselenolate anion, generated by the fluoride-mediated cleavage of the Si-Se bond, attacks the less sterically hindered carbon of the epoxide.

In both cases, the reaction proceeds with inversion of stereochemistry at the center of nucleophilic attack.[7]

Figure 4: Regioselectivity in the ring-opening of epoxides with PhSeTMS under acidic and basic conditions.

Experimental Protocol: Lewis Acid-Catalyzed Ring-Opening of Styrene Oxide

This protocol describes the ring-opening of styrene oxide, where the nucleophile attacks the benzylic position.

Materials:

-

Styrene oxide

-

This compound (PhSeTMS)

-

Zinc chloride (ZnCl₂)

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of styrene oxide (1.0 mmol) in anhydrous dichloromethane (5 mL) under an inert atmosphere, add zinc chloride (0.2 mmol).

-

Add this compound (1.2 mmol) to the mixture at room temperature.

-

Stir the reaction for 2 hours.

-

Quench the reaction with water (10 mL).

-

Separate the layers and extract the aqueous phase with dichloromethane (2 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Purify the crude product by chromatography to give 2-phenyl-2-(phenylseleno)ethan-1-ol.

| Epoxide Substrate | Product | Yield (%) | Reference |

| Styrene oxide | 2-Phenyl-2-(phenylseleno)ethan-1-ol | 93 | [6] |

| Cyclohexene oxide | trans-2-(Phenylseleno)cyclohexan-1-ol | 91 | [6] |

| Propylene oxide | 1-(Phenylseleno)propan-2-ol (basic conditions) | 85 | [8] |

The Seleno-Pummerer Reaction: A Note on a Related Transformation

While not a direct reaction of PhSeTMS with an external electrophile, the seleno-Pummerer reaction is a closely related and synthetically powerful transformation that often follows the initial selenation step.[9] This reaction involves the rearrangement of a selenoxide, which can be generated by the oxidation of a selenide formed from a PhSeTMS reaction. The seleno-Pummerer rearrangement ultimately leads to the formation of an α-functionalized selenide, which can be a precursor to various other functionalities, including carbonyl groups.[10][11]

The reaction is typically initiated by activating the selenoxide with an acylating agent, such as acetic anhydride. This is followed by elimination to form a selenonium ion, which is then attacked by a nucleophile.[1]

Figure 5: General workflow of the seleno-Pummerer reaction.

The seleno-Pummerer reaction is particularly useful in carbohydrate chemistry for the synthesis of selenonucleosides.[12][13]

Conclusion

This compound stands as a cornerstone reagent in modern organoselenium chemistry. Its ability to serve as a stable and convenient source of a potent selenium nucleophile makes it an invaluable tool for the construction of carbon-selenium bonds. The reactions of PhSeTMS with a variety of electrophiles, including carbonyls, α,β-unsaturated systems, and epoxides, proceed with high efficiency and, in many cases, with predictable and controllable regioselectivity. The resulting organoselenium compounds are themselves versatile intermediates, readily transformed into other functional groups. The protocols and mechanistic discussions provided in this guide are intended to empower researchers to confidently incorporate this compound into their synthetic strategies, paving the way for the discovery and development of novel chemical entities.

References

Sources

- 1. Pummerer rearrangement - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. organicreactions.org [organicreactions.org]

- 10. Synthesis of 4-Selenothreofuranose Derivatives via Pummerer-Type Reactions of trans-3,4-Dioxygenated Tetrahydroselenophenes Mediated by a Selenonium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Stereoselective synthesis of 4'-selenonucleosides using the Pummerer glycosylation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermal stability and decomposition of Phenylselenotrimethylsilane

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Phenylselenotrimethylsilane

Abstract

This compound (PhSeSiMe3) is a versatile and important reagent in modern organic synthesis, primarily serving as a mild and efficient source of the phenylselenide nucleophile. Its utility in complex molecule synthesis, drug development, and materials science is contingent on its stability, handling, and predictable reactivity. This technical guide provides a comprehensive analysis of the thermal stability and decomposition pathways of PhSeSiMe3. We delve into the fundamental energetics of the Selenium-Silicon (Se-Si) bond, outline the mechanisms of thermal degradation, present a detailed experimental protocol for thermogravimetric analysis (TGA), and discuss critical safety and handling considerations. This document is intended for researchers, chemists, and drug development professionals who utilize or are exploring the applications of organoselenium compounds.

Introduction to this compound (PhSeSiMe3)

This compound, also known as trimethyl(phenylseleno)silane, is an organoselenium compound valued for its ability to introduce the phenylseleno group into organic molecules.[1][2] Unlike its protonated analogue, benzeneselenol (PhSeH), PhSeSiMe3 is generally easier to handle, less toxic, and more stable, making it a preferred reagent in many synthetic applications.[2]

1.1 Chemical Properties and Synthesis

PhSeSiMe3 is a colorless to pale yellow liquid characterized by a highly unpleasant odor.[1] It is sensitive to air and moisture, undergoing slow decomposition upon exposure.[1] Its synthesis is typically achieved through the reaction of a silyl halide, such as trimethylsilyl chloride, with a phenylselenide salt or by reacting diphenyl diselenide with a silylating agent in the presence of a reducing agent.

1.2 Applications in Organic Synthesis

The reactivity of PhSeSiMe3 is dominated by the polarization of the Se-Si bond, which allows it to act as a synthetic equivalent of the phenylselenide anion (PhSe⁻). It is widely employed in:

-

Ring-opening reactions of epoxides and aziridines.[2]

-

Conjugate additions to α,β-unsaturated carbonyl compounds.

-

Synthesis of selenoglycosides from peracetylated sugars.[3]

-

Preparation of vinylic selenides, which are precursors for various organic transformations.[4]

The thermal stability of the reagent is paramount, as many synthetic transformations require heating. Premature or uncontrolled decomposition can lead to reduced yields, side-product formation, and potential safety hazards.

The Nature of the Selenium-Silicon (Se-Si) Bond

Understanding the thermal behavior of PhSeSiMe3 begins with a fundamental analysis of the Se-Si bond. This bond's inherent strength, or lack thereof, dictates the energy required to initiate decomposition.

2.1 Bond Strength and Energetics

Thermal Stability Assessment of PhSeSiMe3

The thermal stability of an organoselenium compound is a critical parameter for its storage and application. General studies show that organoselenium compounds are typically less thermally stable than their organosulfur counterparts.[7][8]

3.1 Experimental Determination using Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are primary techniques used to quantify thermal stability.[7][8] TGA measures the change in mass of a sample as a function of temperature, revealing the onset temperature of decomposition. DSC measures the heat flow into or out of a sample, indicating exothermic or endothermic decomposition events. For a series of volatile organoselenium compounds, TGA and DSC studies have revealed thermal stability within a range of 160–300 °C.[9]

3.2 Quantitative Thermal Data for Related Compounds

While specific, published TGA/DSC data for this compound is limited, the table below summarizes typical decomposition temperature ranges for related organoselenium and organosilicon compounds to provide a comparative framework.

| Compound Class | Typical Decomposition Onset (Tonset) | Analytical Method | Key Observations |

| General Organoselenium Compounds | 160 - 300 °C | TGA/DSC | Generally less stable than sulfur analogs.[7][8][9] |

| Poly(tetramethylsilphenylenesiloxane) | > 400 °C | TGA | Aromatic moiety in the backbone enhances stability.[10] |

| Polysiloxanes with Selenide Pendants | 300 - 450 °C | TGA | Selenide incorporation can increase thermal stability.[11] |

Based on this comparative data and the lability of the Se-Si bond, the thermal decomposition of PhSeSiMe3 is anticipated to begin at moderately elevated temperatures, likely in the lower end of the general organoselenium range.

Thermal Decomposition Pathways

The thermal decomposition of PhSeSiMe3 is predicted to proceed via a free-radical mechanism, initiated by the homolytic cleavage of the weakest bond in the molecule. This is analogous to the decomposition mechanisms observed for phenylmethylsilanes and tetramethylsilane.[12][13]

4.1 Primary Decomposition Step: Homolytic Se-Si Bond Cleavage

The most probable initiating event is the homolytic scission of the Se-Si bond, which requires the least amount of energy, yielding a phenylselanyl radical (PhSe•) and a trimethylsilyl radical (Me₃Si•).

PhSe-SiMe₃ → PhSe• + •SiMe₃

4.2 Secondary Reactions of Radical Intermediates

Once formed, these highly reactive radical species can undergo several secondary reactions, leading to a variety of stable end-products.

-

Recombination: Like radicals can combine to form stable dimers.

-

PhSe• + •SePh → PhSeSePh (Diphenyl diselenide)

-

Me₃Si• + •SiMe₃ → Me₃SiSiMe₃ (Hexamethyldisilane)

-

-

Hydrogen Abstraction: Radicals can abstract hydrogen atoms from intact PhSeSiMe3 molecules or from other radical fragments.

-

PhSe• + R-H → PhSeH (Benzeneselenol) + R•

-

Me₃Si• + R-H → SiHMe₃ (Trimethylsilane) + R•

-

-

Disproportionation and Fragmentation: More complex fragmentation can occur at higher temperatures, particularly involving the trimethylsilyl radical, potentially leading to the formation of methane (CH₄) and various silicon-containing oligomers and char.[14]

The following diagram illustrates the primary postulated decomposition pathway.

Caption: Postulated radical decomposition pathway for this compound.

Experimental Protocol: Thermogravimetric Analysis (TGA)

This section provides a self-validating protocol for determining the thermal stability of PhSeSiMe3 using TGA. The causality behind each step is explained to ensure scientific rigor.

5.1 Principle and Objective

TGA measures mass loss versus temperature. The objective is to determine the onset temperature of decomposition (Tonset), which signifies the limit of the compound's thermal stability under specific conditions.

5.2 Instrumentation and Calibration

-

Instrument: A calibrated Thermogravimetric Analyzer (e.g., TA Instruments Q50, Mettler Toledo TGA/DSC 3+).

-

Pans: Platinum or ceramic pans are recommended due to their high-temperature stability and inertness.

-

Calibration: Verify temperature and mass calibration using certified standards (e.g., indium for temperature, calcium oxalate for mass loss) as per manufacturer guidelines. This step is critical for data trustworthiness.

5.3 Step-by-Step Experimental Procedure

-

Atmosphere Selection: Set the instrument to purge with high-purity nitrogen (N₂) at a flow rate of 50-100 mL/min.

-

Causality: An inert atmosphere is crucial to study the intrinsic thermal decomposition. Using air would introduce oxidative decomposition, a different chemical process that would obscure the target analysis.[15]

-

-

Sample Preparation: In a fume hood, carefully pipette approximately 5-10 mg of PhSeSiMe3 directly into the tared TGA pan. Record the exact mass.

-

Causality: A small sample mass minimizes thermal gradients within the sample, ensuring that the entire sample heats uniformly and the recorded temperature accurately reflects the decomposition temperature. The unpleasant odor and air sensitivity necessitate handling in a controlled environment.[1]

-

-

Instrument Loading: Quickly load the sample pan into the TGA furnace to minimize exposure to ambient air.

-

Thermal Method: Program the instrument with the following temperature profile:

-

a. Equilibrate at 30 °C. (Ensures a stable starting point).

-

b. Isothermal for 5 minutes. (Allows the sample and furnace atmosphere to reach equilibrium).

-

c. Ramp temperature from 30 °C to 600 °C at a rate of 10 °C/min.

-

Causality: A heating rate of 10 °C/min is a standard condition that balances analysis time with resolution.[16] The final temperature of 600 °C is chosen to ensure complete decomposition is observed.

-

-

Data Acquisition: Initiate the run and collect mass, time, and temperature data.

-

Post-Analysis: After the run, allow the furnace to cool completely before removing the sample residue.

The following diagram outlines the experimental workflow.

Caption: Standard workflow for Thermogravimetric Analysis (TGA) of PhSeSiMe3.

5.4 Data Analysis and Interpretation

-

TGA Curve: Plot mass (%) vs. temperature (°C). The resulting curve will show a stable baseline followed by a sharp drop indicating mass loss.

-

Derivative Curve (DTG): Plot the first derivative of the TGA curve (d(mass)/dT). The peak of the DTG curve indicates the temperature of the maximum rate of decomposition.

-

Onset Temperature (Tonset): Determine this from the intersection of the tangent drawn from the point of maximum slope on the TGA curve with the extrapolated baseline. This value represents the practical upper limit of the compound's thermal stability.

Handling, Storage, and Safety

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.

-

Air and Moisture Sensitivity: The compound slowly decomposes on contact with air and moisture.[1] It should be handled under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

-

Storage: Store in a tightly sealed container, under an inert atmosphere, in a cool, dry, and dark place. Refrigeration is recommended for long-term storage.

-

Toxicity: Organoselenium compounds should be handled with care. PhSeSiMe3 has a powerful and unpleasant odor, and inhalation, ingestion, and skin contact should be avoided.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

This compound is a powerful synthetic tool whose utility is intrinsically linked to its thermal properties. The relatively labile Selenium-Silicon bond dictates a moderate thermal stability, with decomposition likely initiated by homolytic bond cleavage to form phenylselanyl and trimethylsilyl radicals. Understanding this decomposition pathway is crucial for optimizing reaction conditions and preventing unwanted side reactions. The use of standardized thermal analysis techniques, such as the TGA protocol detailed herein, allows researchers to precisely quantify the stability limits of PhSeSiMe3, ensuring its effective and safe application in the laboratory.

References

- Thermal stability and decomposition of sulphur and selenium compounds - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

- Thermal, Solid Conductivity and Antioxidant Study of New Organoselenium Compounds Based on 1,4-Bis(chloromethyl)-2,5 Dimethylbenzene - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

- Thermal stability and decomposition of sulphur and selenium compounds - AKJournals. (2009). Retrieved January 21, 2026, from [Link]

- Towards Volatile Organoselenium Compounds with Cost-Effective Synthesis - PMC - NIH. (2020). Retrieved January 21, 2026, from [Link]

- This compound - DrugFuture. (n.d.). Retrieved January 21, 2026, from [Link]

- The Chemistry of Selenosilanes: A Topic Overview - PMC - NIH. (2021). Retrieved January 21, 2026, from [Link]

- Organoselenium chemistry - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

- Bond Strength/Bond Energy - Practical Electron Microscopy and Database. (n.d.). Retrieved January 21, 2026, from [Link]

- From Molecules to Surfaces: Radical-Based Mechanisms of Si–S and Si–Se Bond Formation on Silicon | Journal of the American Chemical Society. (2015). Retrieved January 21, 2026, from [Link]

- A KINETIC STUDY OF THE THERMAL DECOMPOSITION OF SELECTED CYCLOHEXYL AND PHENYLSILANES - DTIC. (n.d.). Retrieved January 21, 2026, from [Link]

- This compound | C9H14SeSi | CID 2724976 - PubChem - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

- Bond Energies - Chemistry LibreTexts. (n.d.). Retrieved January 21, 2026, from [Link]/Chemical_Bonding/Fundamentals_of_Chemical_Bonding/Bond_Energies)

- Bond dissociation energy values in silicon-containing compounds and some of their implications | Accounts of Chemical Research - ACS Publications. (n.d.). Retrieved January 21, 2026, from [Link]

- Insights into Si-Si and Si-H Bond - Encyclopedia.pub. (2023). Retrieved January 21, 2026, from [Link]

- The Chemistry of Selenosilanes: A Topic Overview - MDPI. (2021). Retrieved January 21, 2026, from [Link]